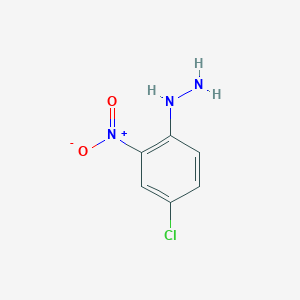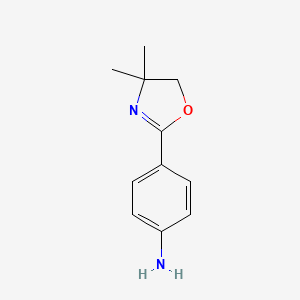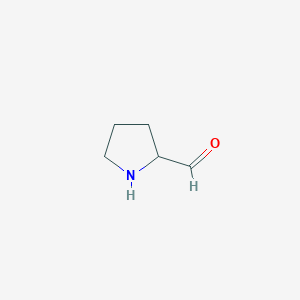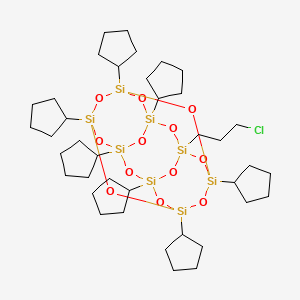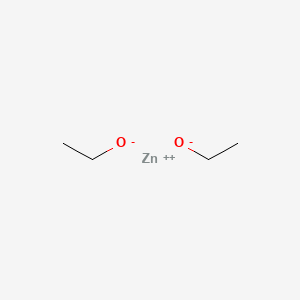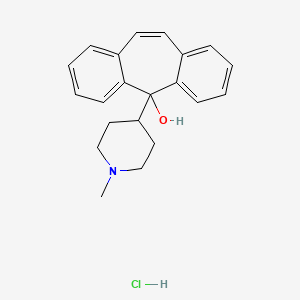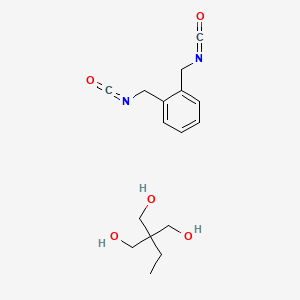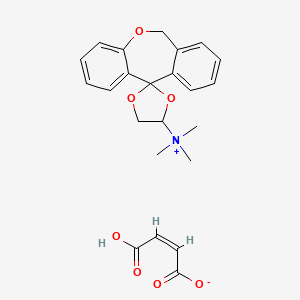
2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate
Overview
Description
Scientific Research Applications
1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol has several scientific research applications:
Lipid Biochemistry: Used as a standard for the identification and quantification of triacylglycerols in lipid research.
Food Industry: Employed in the analysis of fats and oils to determine their composition and quality.
Pharmaceutical Development: Investigated for its potential role in drug delivery systems and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and elaidic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol involves the use of high-purity palmitic acid and elaidic acid. The process includes:
Esterification: Combining palmitic acid and elaidic acid with glycerol in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Oxidation: Produces oxidized fatty acids.
Hydrolysis: Yields palmitic acid, elaidic acid, and glycerol.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can serve as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol .
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of elaidic acid at the sn-3 position.
1,2-Dipalmitoyl-3-Linoelaidoyl-rac-glycerol: Contains linoelaidic acid at the sn-3 position.
1,2-Dipalmitoyl-rac-glycerol: Contains only palmitic acid at all three positions.
Uniqueness: 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol is unique due to the presence of elaidic acid, a trans fatty acid, at the sn-3 position. This structural feature influences its physical and chemical properties, making it distinct from other triacylglycerols .
Properties
CAS No. |
37179-82-1 |
|---|---|
Molecular Formula |
C53H100O6 |
Molecular Weight |
833.4 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ |
InChI Key |
YHMDGPZOSGBQRH-OCEACIFDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
melting_point |
34.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




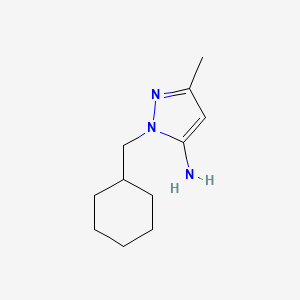
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)
